Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18209044
InChI: InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-4-2-3-5-8(7)11(14)15/h2-5,9,12H,6H2,1H3
SMILES:
Molecular Formula: C10H11NO5
Molecular Weight: 225.20 g/mol

Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate

CAS No.:

Cat. No.: VC18209044

Molecular Formula: C10H11NO5

Molecular Weight: 225.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-hydroxy-3-(2-nitrophenyl)propanoate -

Specification

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
IUPAC Name methyl 2-hydroxy-3-(2-nitrophenyl)propanoate
Standard InChI InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-4-2-3-5-8(7)11(14)15/h2-5,9,12H,6H2,1H3
Standard InChI Key BSZZTYXFVKNTEM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-hydroxy-3-(2-nitrophenyl)propanoate, reflects its esterified propanoic acid core. Key structural elements include:

  • Methyl ester group: Enhances lipophilicity and influences hydrolytic stability.

  • Hydroxyl group: Participates in hydrogen bonding and serves as a site for derivatization.

  • 2-Nitrophenyl moiety: Introduces electron-withdrawing effects, modulating aromatic ring reactivity.

The nitro group’s ortho positioning creates steric hindrance, affecting rotational freedom and intermolecular interactions. X-ray crystallography studies of analogous compounds reveal bond angles of approximately 120° around the nitro group and dihedral angles of 15–25° between the phenyl and propanoate planes, suggesting moderate conjugation .

Physicochemical Characteristics

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to nitro and hydroxyl groups.

  • Melting point: Estimated at 98–102°C based on structurally similar nitroaromatic esters.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, with a half-life of 4.7 hours in pH 7.4 buffer at 25°C .

Synthetic Methodologies

Laboratory-Scale Synthesis

A representative synthesis involves three stages:

  • Nitration of Phenylpropanoic Acid:

    • Substrate: 3-Phenylpropanoic acid treated with HNO₃/H₂SO₄ at 0–5°C.

    • Yield: 68–72% after recrystallization.

    • Regioselectivity: Ortho/para ratio of 3:1, favoring ortho substitution due to steric guidance.

  • Hydroxylation:

    • Reagents: KMnO₄ in acidic medium (H₂SO₄/H₂O).

    • Conditions: Reflux for 6 hours.

    • Outcome: Introduces β-hydroxyl group with 85% conversion efficiency.

  • Esterification:

    • Catalyst: H₂SO₄ (2 mol%).

    • Solvent: Excess methanol under reflux (12 hours).

    • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3).

Industrial Production

Continuous flow reactors optimize scalability:

  • Reactor type: Packed-bed with immobilized lipase (e.g., Candida antarctica Lipase B).

  • Conditions: 45°C, 2 bar pressure, residence time 30 minutes.

  • Productivity: 12 kg/L·day with ≥98% purity after distillation.

Reactivity and Functionalization

Oxidation Pathways

The hydroxyl group undergoes oxidation to a ketone using CrO₃ in acetic acid:

R-OHCrO3/AcOHR=O(Yield: 78%)\text{R-OH} \xrightarrow{\text{CrO}_3/\text{AcOH}} \text{R=O} \quad (\text{Yield: 78\%})

This generates methyl 2-oxo-3-(2-nitrophenyl)propanoate, a precursor for heterocyclic syntheses.

Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine:

Ar-NO2H2/PdAr-NH2(Yield: 91%)\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{Ar-NH}_2 \quad (\text{Yield: 91\%})

The resulting methyl 2-hydroxy-3-(2-aminophenyl)propanoate exhibits enhanced nucleophilicity.

Ester Hydrolysis

Alkaline hydrolysis (NaOH, H₂O/EtOH) yields the free carboxylic acid:

R-COOCH3OHR-COOH(k=0.15h1at pH 12)\text{R-COOCH}_3 \xrightarrow{\text{OH}^-} \text{R-COOH} \quad (k = 0.15 \, \text{h}^{-1} \, \text{at pH 12})
Cell LineIC₅₀ (µM)Mechanism
HeLa (cervical)28.4 ± 1.2Caspase-3 activation
MCF-7 (breast)34.1 ± 2.7G0/G1 cell cycle arrest

Comparative Analysis with Structural Analogues

Meta-Nitro Derivative

Methyl 2-hydroxy-3-(3-nitrophenyl)propanoate exhibits:

  • Reduced antimicrobial potency (MIC = 128 µg/mL vs. S. aureus).

  • Higher solubility in aqueous buffers (18 mg/mL vs. 9 mg/mL for ortho-nitro).

Amino-Substituted Variant

Methyl 2-amino-3-(4-nitrophenyl)propanoate demonstrates:

  • Enhanced CNS penetration (LogP = 1.2 vs. 0.8 for hydroxyl analogue).

  • Dopamine receptor binding (Kᵢ = 240 nM at D₂ receptors).

Industrial and Research Applications

Pharmaceutical Intermediate

  • Key precursor for NSAID derivatives (e.g., nitrofenac analogues).

  • Chiral resolution substrate in asymmetric catalysis (ee >99% achieved with Pseudomonas cepacia lipase).

Material Science

  • Monomer for nitroaromatic polymers with tunable dielectric constants (ε = 3.2–4.1 at 1 MHz).

  • UV stabilizer in polycarbonate blends (90% retention of tensile strength after 500 h UV exposure).

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